molecular formula C14H20ClNO3S B486431 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine CAS No. 723741-44-4

1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine

Cat. No.: B486431
CAS No.: 723741-44-4
M. Wt: 317.8g/mol
InChI Key: QMRXMXFDNJNDQU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine is a chemical compound with the molecular formula C14H20ClNO3S. It is a member of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a sulfonyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine typically involves the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-chloro-2-ethoxyphenol with a suitable sulfonyl chloride reagent under basic conditions to form the phenyl sulfonyl intermediate.

    Piperidine Ring Formation: The phenyl sulfonyl intermediate is then reacted with 3-methylpiperidine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Scientific Research Applications

1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with various receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-2-methylpiperidine
  • 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-4-methylpiperidine

Uniqueness

1-(5-Chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups on the phenyl ring also contributes to its distinct properties compared to other piperidine derivatives .

Properties

CAS No.

723741-44-4

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8g/mol

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C14H20ClNO3S/c1-3-19-13-7-6-12(15)9-14(13)20(17,18)16-8-4-5-11(2)10-16/h6-7,9,11H,3-5,8,10H2,1-2H3

InChI Key

QMRXMXFDNJNDQU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C

Origin of Product

United States

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